

# Commercial Availability and Technical Guide for 4-Fluoroisoindoline

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## Compound of Interest

Compound Name: 4-Fluoroisoindoline

Cat. No.: B167068

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## Introduction

**4-Fluoroisoindoline** is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its derivatives have emerged as crucial components in the development of targeted protein degraders, particularly as ligands for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the commercial availability of **4-Fluoroisoindoline**, its physicochemical properties, synthesis protocols, and its application in the context of Proteolysis Targeting Chimeras (PROTACs).

## Commercial Availability

**4-Fluoroisoindoline** is commercially available from a range of chemical suppliers, primarily as its hydrochloride salt (**4-Fluoroisoindoline** HCl). This salt form enhances the compound's stability and solubility. The purity of the commercially available compound is typically high, often exceeding 97%.

## Table 1: Commercial Suppliers of 4-Fluoroisoindoline Hydrochloride

Supplier	Product Name	CAS Number	Purity
Sigma-Aldrich	4-Fluoroisoindoline hydrochloride	924305-06-6	97%
Santa Cruz Biotechnology	4-Fluoro-isoindoline HCl	924305-06-6	N/A
Fluorochem	4-Fluoroisoindoline hydrochloride	924305-06-6	96% <a href="#">[1]</a>
ATK CHEMICAL COMPANY LIMITED	4-FLUORO-ISOINDOLINE HCL	924305-06-6	N/A
Hangzhou KieRay Chem Co.,LTD	4-FLUORO-ISOINDOLINE HCL	924305-06-6	98%
Changzhou Xuanming Pharmaceutical Techno	4-FLUORO-ISOINDOLINE HCL	924305-06-6	99%
Henan Lihao Chem Plant Limited	high purity hot sale 4-FLUORO-ISOINDOLINE HCL	924305-06-6	99%
ChemUniverse	4-fluoroisoindoline hydrochloride	924305-06-6	N/A
Crescent Chemical Company	4-Fluoroisoindoline	127168-78-9	N/A

\*Purity not specified on the product page, refer to the Certificate of Analysis for lot-specific data.

## Table 2: Physicochemical Properties of 4-Fluoroisoindoline Hydrochloride

Property	Value	Reference
CAS Number	924305-06-6	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FN·HCl	
Molecular Weight	173.62 g/mol	
Appearance	Solid	
Melting Point	191-196 °C	<a href="#">[2]</a>
Storage Temperature	2-8°C	<a href="#">[2]</a>
InChI Key	MKNPYNGKUKUSFB- UHFFFAOYSA-N	
SMILES	Cl.Fc1cccc2CNCCc12	<a href="#">[2]</a>

## Experimental Protocols

The following are representative protocols for the synthesis of **4-Fluoroisoindoline** and its precursors.

### Protocol 1: Synthesis of 4-Fluoroisoindoline Hydrochloride

This protocol describes the synthesis of **4-fluoroisoindoline** hydrochloride via the reduction of an appropriate precursor.

Materials:

- Compound 3 (tert-butyl 4-fluoro-1H-isoindole-2(3H)-carboxylate, CAS: 685565-16-6)
- Methanol
- Concentrated Hydrochloric Acid
- 5% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas supply

**Procedure:**

- To a solution of compound 3 (56 g, 0.246 mol) in methanol (300 mL), slowly add concentrated hydrochloric acid (30 mL, 0.36 mol).
- Add 5% Pd/C catalyst (20 g) to the reaction mixture.
- Place the reaction mixture under a hydrogen atmosphere and stir at room temperature for 48 hours.
- Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., TLC or LC-MS), remove the catalyst by filtration.
- Concentrate the filtrate under reduced pressure to afford the target product, **4-fluoroisoindoline** hydrochloride, as a yellow solid.<sup>[3]</sup>

Expected Yield: 38 g (89%)<sup>[3]</sup>

## Protocol 2: General Synthesis of 4-Halo-isoindoline Hydrochloride

This protocol outlines a general two-step synthesis for 4-halo-isoindolines, which can be adapted for the 4-fluoro derivative.

### Step A: Synthesis of 2-benzyl-4-halo-isoindoline

- Combine 2,3-dibromomethyl-3-halogeno-benzene, benzylamine, and an alkali (e.g.,  $K_2CO_3$ ) in toluene. The molar ratio of the starting material to benzylamine and alkali is typically 1:1.2:2.
- Heat the reaction mixture at 105-110 °C for 8-16 hours.
- After the reaction is complete, work up the mixture to isolate 2-benzyl-4-halo-isoindoline.

### Step B: Debenylation and Salt Formation

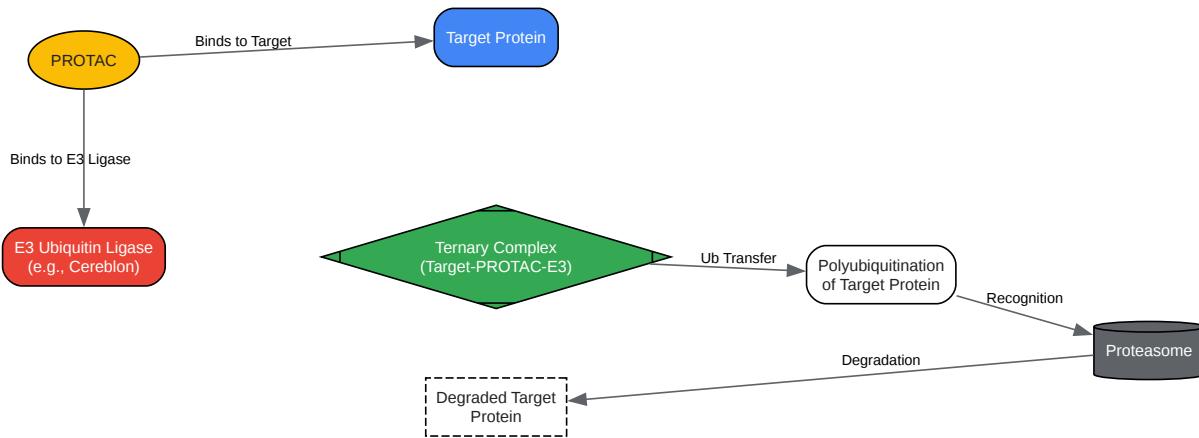
- Dissolve the 2-benzyl-4-halo-isoindoline from Step A in an alcoholic solvent.

- Add palladium on carbon (Pd/C) as a catalyst and formic acid as a reducing agent. The mass ratio of the substrate to palladium on carbon is typically 10:1, and the molar ratio of the substrate to formic acid is 1:4.
- After the debenylation is complete, treat the reaction mixture with hydrogen chloride to form the hydrochloride salt, yielding the final 4-halo-isoindoline hydrochloride product.

## Application in Targeted Protein Degradation: The PROTAC Mechanism

**4-Fluoroisoindoline** derivatives are key components in the design of PROTACs. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The **4-fluoroisoindoline** moiety often serves as the ligand for the Cereblon (CRBN) E3 ligase.

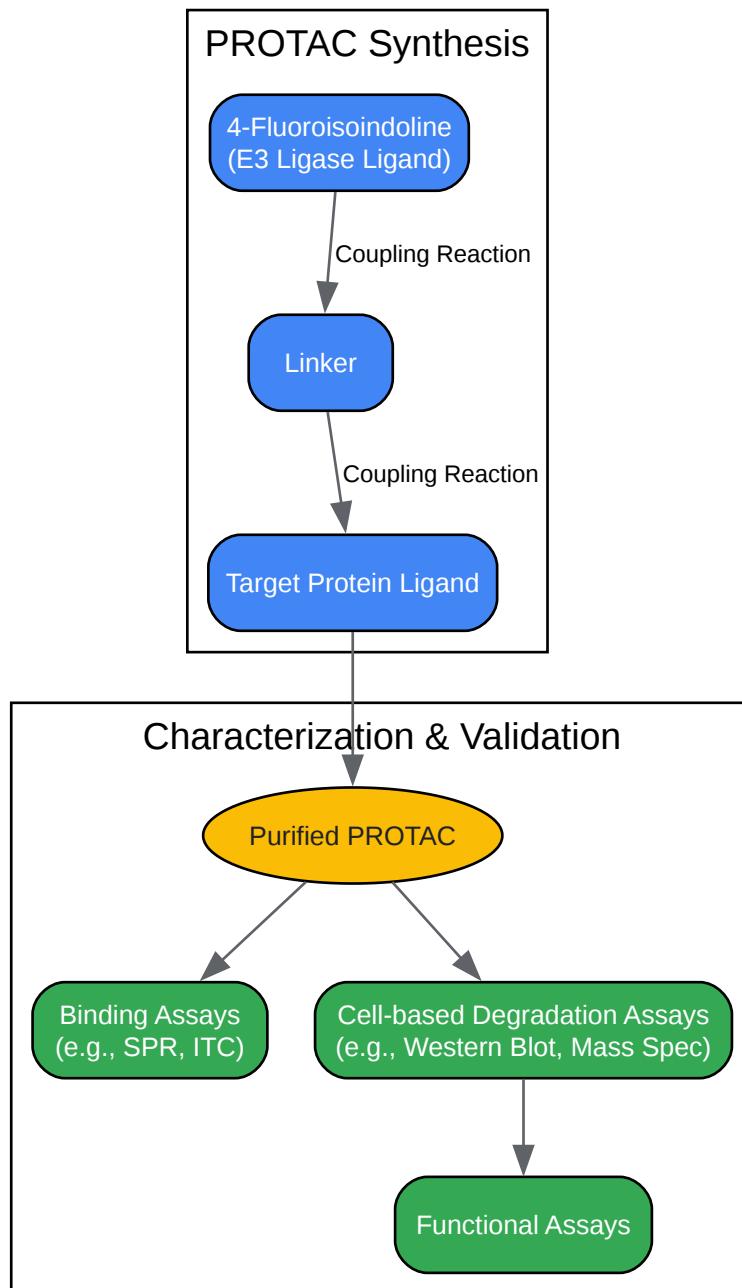
## Signaling Pathway: PROTAC-Mediated Protein Degradation



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Caption: Workflow of PROTAC-mediated protein degradation.

## Experimental Workflow: PROTAC Assembly



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Caption: General workflow for the synthesis and validation of a PROTAC.

## Conclusion

**4-Fluoroisoindoline** is a readily available and valuable building block for the synthesis of innovative therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides researchers and drug development professionals with essential technical information regarding its commercial sourcing, chemical properties, and synthetic methodologies, alongside its critical role in the development of PROTACs. The provided diagrams illustrate the fundamental mechanism of action and the general workflow for the creation of these powerful new therapeutic modalities.

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## References

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